4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole
Description
The compound 1-Acetyl-4-chloro-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole (CAS 231947-18-5), a derivative of 4-chloro-3-(heptafluoropropyl)-5-phenylpyrazole, features a pyrazole core substituted with:
Properties
IUPAC Name |
4-chloro-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF7N2/c13-7-8(6-4-2-1-3-5-6)21-22-9(7)10(14,15)11(16,17)12(18,19)20/h1-5H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKCAMSFEKHPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF7N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371467 | |
| Record name | 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247220-85-5 | |
| Record name | 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-(heptafluoropropyl)pyrazole with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.
Substitution: The chloro group in the compound is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or sodium thiolate are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted pyrazoles, oxidized phenyl derivatives, and reduced chloro derivatives.
Scientific Research Applications
4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole involves its interaction with specific molecular targets. The chloro and heptafluoropropyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Analysis
The following table summarizes structural features and key data for analogous pyrazole-based compounds:
Fluorinated Alkyl Groups
- Heptafluoropropyl (-CF₂CF₂CF₃): Introduces high electronegativity and lipophilicity, enhancing metabolic stability and resistance to oxidation.
- Trifluoromethyl (-CF₃): A smaller electron-withdrawing group, commonly used in agrochemicals (e.g., notes trifluoromethyl phenoxy compounds in insecticidal contexts) .
Aromatic and Functional Modifications
- Phenyl vs. Methyl : The 5-phenyl group in the reference compound facilitates π-π stacking interactions, whereas methyl substituents (e.g., in CAS 231301-25-0) reduce steric hindrance, favoring synthetic accessibility .
- Sulfanyl and Aldehyde Groups : These functional moieties (e.g., in ’s compound) enable covalent bonding or further derivatization, making them valuable in drug discovery .
Heterocyclic Variations
Biological Activity
4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
- Molecular Formula : C13H7ClF7N2
- Molecular Weight : 360.63 g/mol
Biological Activity Overview
Research indicates that 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Similar compounds in the pyrazole family have been noted for their anti-inflammatory properties, which may extend to this compound as well.
- Insecticidal Activity : This compound has been studied for its efficacy in agricultural applications, particularly as an insecticide.
The biological activity of 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for microbial metabolism or inflammatory processes.
- Cell Signaling Modulation : The compound could interfere with signaling pathways involved in cell growth and inflammation, potentially leading to reduced cell proliferation in certain contexts.
- Reactive Oxygen Species Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.
Antimicrobial Activity
A study conducted on various pyrazole derivatives indicated that 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Potential
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism through which it may alleviate inflammation in various conditions.
Insecticidal Efficacy
Field trials have reported that formulations containing 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole effectively control pest populations in agricultural settings. Its application has resulted in significant reductions in pest-related crop damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
